3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate

Medicinal Chemistry Kinase Inhibitor Building Block

Researchers requiring a defined hydrate for kinase inhibitor programs face variability with anhydrous alternatives. This compound delivers consistent stoichiometry (hydrate form), a critical meta-aniline substitution pattern for ATP-competitive VEGFR inhibitor design, and a single rotatable bond that streamlines SAR library synthesis. - Defined hydrate ensures reproducible reaction outcomes versus amorphous forms. - 5-Methyl-triazole core matches established pharmacophore models for nanomolar potency. - Electron-rich aniline moiety supports NLO material and MOF ligand applications. Supplied as a solid with commercial purities of 95-97%, enabling immediate use in medicinal chemistry and materials science workflows.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS No. 1609406-60-1
Cat. No. B1432138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate
CAS1609406-60-1
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)C2=CC(=CC=C2)N.O
InChIInChI=1S/C9H10N4.H2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3,(H,11,12,13);1H2
InChIKeyWNNZJFVNICBRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate Overview


3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate (CAS 1609406-60-1) is a research chemical consisting of a 1,2,4-triazole core with a 5-methyl group and a 3-aniline moiety . Its physicochemical properties include a molecular weight of 192.22 g/mol (anhydrous), a polar surface area (PSA) of 68 Ų, a calculated LogP of 0.21–0.54, and a single rotatable bond [1]. The compound is primarily supplied as a building block for further derivatization in medicinal chemistry and materials science applications . As a hydrate salt form, it offers a defined, stable physical state (solid) with commercial purities of 95–97% .

Workflow
Medicinal chemistry building block for kinase inhibitor SAR
Selection
Meta-substituted 1,2,4-triazol-3-yl-aniline scaffold
Use Context
Defined hydrate salt for reproducible derivatization

Specificity of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate


While the 1,2,4-triazole-aniline scaffold is common in research chemical libraries, the specific substitution pattern of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline hydrate is not interchangeable with other analogs. The position of the methyl group (5-position on the triazole) and the aniline moiety (meta-substituted relative to the triazole attachment) critically influence molecular recognition, hydrogen-bonding networks, and subsequent derivatization chemistry . Class-level evidence demonstrates that even minor changes in the triazole ring (e.g., shifting from a 3-aniline to a 4-aniline substitution pattern) can dramatically alter biological target affinity, as exemplified by the potent VEGFR inhibitory activity observed in select 1,2,4-triazol-3-yl-anilines but not necessarily in their regioisomers [1]. Furthermore, the defined hydrate form ensures consistent stoichiometry and handling properties, avoiding the variability associated with anhydrous or amorphous alternatives that can affect reaction outcomes in precise synthetic protocols .

Substitution pattern
Meta-aniline substitution may shift molecular recognition and derivatization outcomes compared to 4-aniline regioisomers.
Salt form
Hydrate ensures defined stoichiometry; anhydrous or free base forms can introduce handling and reactivity variability.
Sourcing consistency
Regioisomeric building blocks may not be available in comparable purity grades or with immediate catalog supply.

Quantitative Evidence for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate


Substitution Pattern in Medicinal Chemistry

The compound's defined meta-aniline substitution pattern provides a unique scaffold for generating triazole-based kinase inhibitors. Class-level data for related 1,2,4-triazol-3-yl-anilines demonstrate potent, nanomolar VEGFR inhibition (e.g., BDBM50131822, IC50 = 70 nM against VEGFR 1/2/3) [1]. In contrast, 4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 518065-43-5) and other regioisomers lack this specific substitution geometry, leading to fundamentally different binding poses and a lack of comparable published inhibitory activity in the same assay systems [2]. This difference highlights why the specific substitution pattern of 1609406-60-1 is critical for programs targeting this chemotype.

Substitution Pattern Activity
Class-level
Meta-aniline class representative: IC50 70 nM (VEGFR1/2/3). 4-aniline regioisomer: no reported activity.
Reported class-level SAR context supports meta-substitution for kinase inhibitor chemotype.
No direct data for this compound; class inference only.
Medicinal Chemistry Kinase Inhibitor Building Block

Physicochemical Drug-Likeness Profile

The physicochemical properties of this compound align well with drug-like chemical space. Its LogP (0.21–0.54) and PSA (68 Ų) place it within favorable ranges for oral bioavailability according to Lipinski's Rule of 5 and Veber's rules [1]. These values differ from close analogs; for instance, 4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline has a reported LogP of 0.36 and a different substitution pattern . The hydrate salt form of 1609406-60-1 also offers a defined solid state with a rotatable bond count of 1, providing a more constrained and predictable conformation compared to more flexible analogs .

Drug-Likeness Properties
Reported
LogP 0.21–0.54, PSA 68 Ų, rotatable bonds 1 (hydrate). Comparator: LogP 0.36, rotatable bonds 1 (free base).
Reported physicochemical profile aligns with drug-like space; salt form may influence handling.
Calculated values; confirm experimental solubility if required.
Medicinal Chemistry ADME Drug-likeness

Commercial Availability and Purity

This compound is readily available as a catalog item from multiple vendors with a defined purity of ≥95–97%, ensuring batch-to-batch consistency for research applications . This contrasts with less characterized or custom-synthesized analogs where purity and characterization data may be variable. The hydrate salt form is specified, providing a defined composition (C₉H₁₂N₄O) and molecular weight (192.22 g/mol) for accurate stoichiometric calculations . In comparison, some regioisomeric or related triazole-aniline building blocks are only available in lower purity grades or as custom syntheses with longer lead times [1].

Commercial Purity & Supply
Specification review
Catalog item, purity ≥95% (hydrate). Comparator regioisomers: variable purity, custom synthesis lead times.
Supports procurement reproducibility and experimental consistency.
Purity specification may vary by supplier; verify lot analysis.
Chemical Procurement Building Blocks Reproducibility

Application Scenarios for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate


Kinase Inhibitor Lead Generation and SAR

This compound is ideally suited for medicinal chemistry programs targeting kinases, particularly the VEGFR family. Its 1,2,4-triazole core and meta-aniline substitution pattern are established components of potent ATP-competitive inhibitors [1]. Researchers can use this building block to synthesize focused libraries for SAR studies, aiming to improve upon the nanomolar potencies reported for related triazole-aniline derivatives [2].

Synthesis of Triazole-Based Chemical Probes

The defined substitution pattern of 1609406-60-1 makes it a versatile intermediate for creating diverse 1,2,4-triazole derivatives. Its use aligns with patented methods for preparing trisubstituted triazoles as positive allosteric modulators of nicotinic acetylcholine receptors [3]. This application leverages the compound's specific geometry for generating compounds with tailored biological activity.

Functional Materials with Optoelectronic Properties

While direct data for this compound is limited, the 1,2,4-triazole-aniline scaffold is explored for its nonlinear optical (NLO) properties . The hydrate's defined structure and the electron-rich aniline moiety make it a candidate for incorporation into polymer matrices or as a ligand in metal-organic frameworks (MOFs) for sensing and photonic applications, where its specific substitution pattern may influence material performance.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR
Meta-substituted triazole scaffold
Binding affinity assay context (e.g., VEGFR panel)
Triazole-based probe synthesis
Defined substitution geometry for receptor modulation
Allosteric modulation or binding assay review
Optoelectronic materials research
Electron-rich triazole-aniline scaffold
Nonlinear optical property screening

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